molecular formula C13H21N3O4S B3105590 Biotin-sar-oh CAS No. 154024-76-7

Biotin-sar-oh

Cat. No.: B3105590
CAS No.: 154024-76-7
M. Wt: 315.39 g/mol
InChI Key: FCDUPOLHSWBTFL-AUTRQRHGSA-N
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Description

Biotin-sar-oh is a cleavable antibody-drug conjugate (ADC) linker used in the synthesis of antibody-drug conjugates. It is known for its ability to form a stable bond with antibodies and facilitate the targeted delivery of cytotoxic drugs to cancer cells. The compound has a molecular formula of C13H21N3O4S and a molecular weight of 315.39 g/mol .

Mechanism of Action

Target of Action

Biotin-sar-oh, also known as (+)-Biotin-sarcosine, is primarily used in the synthesis of antibody-drug conjugates (ADCs) . The primary targets of this compound are the specific antigens on the surface of cancer cells .

Mode of Action

This compound acts as a cleavable linker in ADCs . It connects the antibody to the cytotoxic drug, allowing the ADC to deliver the drug specifically to cancer cells. Once the ADC binds to the antigen on the cancer cell, it is internalized, and the linker is cleaved, releasing the cytotoxic drug inside the cell .

Biochemical Pathways

Biotin, a component of this compound, is a crucial cofactor in the central metabolism processes of fatty acids, amino acids, and carbohydrates . It is necessary for the proper functioning of enzymes that transport carboxyl units and fix carbon dioxide . It is involved in various metabolic functions, including gluconeogenesis, lipogenesis, fatty acid biosynthesis, propionate metabolism, and catabolism of branched-chain amino acids .

Pharmacokinetics

The pharmacokinetics of this compound is complex due to its role in ADCs . The antibody part has a long half-life in the human blood system, up to 21 days . The metabolism of ADC molecules is also affected by small cytotoxin agents that are conjugated to antibodies .

Result of Action

The result of this compound’s action is the specific delivery of cytotoxic drugs to cancer cells, leading to their destruction . On a molecular level, the released cytotoxic drug interferes with the cell’s functions, leading to cell death .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the efficiency of drug delivery can be affected by the density of the target antigen on the cancer cells . Additionally, the stability of the compound can be influenced by the pH and enzymatic conditions within the tumor microenvironment .

Biochemical Analysis

Biochemical Properties

Biotin-sar-oh, like its parent compound biotin, plays important roles in a variety of critical metabolic reactions . It interacts with various enzymes, proteins, and other biomolecules. For instance, biotin is known to be a cofactor for carboxylases, enzymes involved in the cellular metabolism of fatty acids and amino acids and in gluconeogenesis . The nature of these interactions typically involves the covalent attachment of biotin to a conserved lysine residue present in the active site of the biotin-dependent enzyme .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are largely unexplored. Given its structural similarity to biotin, it may influence cell function in similar ways. Biotin, for example, is known to play a role in cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that biotin exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . This compound, being a derivative of biotin, may share similar mechanisms.

Temporal Effects in Laboratory Settings

It is known that biotin’s interfering effects on laboratory tests can persist for up to 24 hours . This suggests that this compound may also have long-term effects on cellular function observed in in vitro or in vivo studies.

Dosage Effects in Animal Models

Animal models are often used in preclinical studies of drugs, including the toxicological studies, dose, and side effects . Therefore, similar studies could be conducted for this compound.

Metabolic Pathways

Biotin is known to be involved in several metabolic pathways, including those of fatty acids, amino acids, and carbohydrates . This compound, being a derivative of biotin, may be involved in similar pathways.

Transport and Distribution

Biotin is known to be transported into cells via a sodium-dependent multivitamin transporter . This compound, due to its structural similarity to biotin, may be transported and distributed in a similar manner.

Subcellular Localization

The subcellular localization of proteins is crucially linked to their biological functions . Therefore, understanding the subcellular localization of this compound could provide insights into its activity and function.

Preparation Methods

Synthetic Routes and Reaction Conditions

Biotin-sar-oh is synthesized through a series of chemical reactions involving the coupling of biotin with a sarcosine derivative. The synthesis typically involves the use of protecting groups to ensure selective reactions at specific sites on the molecule. Common reagents used in the synthesis include dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) for the activation of carboxyl groups, and various solvents such as dimethylformamide (DMF) and dichloromethane (DCM) for the reaction medium .

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis using automated reactors and purification systems. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency and safety. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used to monitor the synthesis and verify the final product .

Chemical Reactions Analysis

Types of Reactions

Biotin-sar-oh undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various biotin derivatives with modified functional groups, which can be used for further conjugation or as intermediates in the synthesis of more complex molecules .

Scientific Research Applications

Biotin-sar-oh has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Comparison with Similar Compounds

Biotin-sar-oh is unique in its ability to form a cleavable bond with antibodies, making it highly effective for targeted drug delivery. Similar compounds include:

These compounds differ in their chemical structures, stability, and the conditions required for cleavage, highlighting the versatility and specificity of this compound in various applications.

Properties

IUPAC Name

2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoyl-methylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O4S/c1-16(6-11(18)19)10(17)5-3-2-4-9-12-8(7-21-9)14-13(20)15-12/h8-9,12H,2-7H2,1H3,(H,18,19)(H2,14,15,20)/t8-,9-,12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCDUPOLHSWBTFL-AUTRQRHGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)O)C(=O)CCCCC1C2C(CS1)NC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CC(=O)O)C(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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